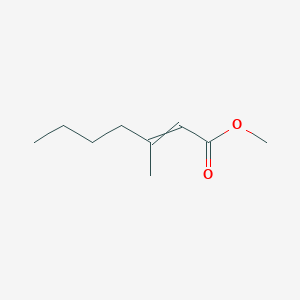

Methyl 3-methylhept-2-enoate

CAS No.: 50652-81-8

Cat. No.: VC20523127

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50652-81-8 |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | methyl 3-methylhept-2-enoate |

| Standard InChI | InChI=1S/C9H16O2/c1-4-5-6-8(2)7-9(10)11-3/h7H,4-6H2,1-3H3 |

| Standard InChI Key | HNWUSDMNZOAUQR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(=CC(=O)OC)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Methyl 3-methylhept-2-enoate belongs to the class of α,β-unsaturated esters. Its systematic IUPAC name is methyl (E)-3-methylhept-2-enoate, reflecting the trans configuration (E) of the double bond between carbons 2 and 3. The molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol, consistent with esters of similar chain length .

Table 1: Key Molecular Descriptors

Stereochemical Considerations

The double bond at C2–C3 introduces geometric isomerism. The (E)-isomer, with substituents on opposite sides of the double bond, is thermodynamically favored due to reduced steric hindrance compared to the (Z)-isomer. Nuclear magnetic resonance (NMR) coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) and infrared (IR) stretching frequencies (∼1,715 cm⁻¹ for the ester carbonyl) align with data for analogous α,β-unsaturated esters .

Synthesis and Production

Fischer Esterification

The most straightforward route involves acid-catalyzed esterification of 3-methylhept-2-enoic acid with methanol. For example, 3-methylhept-2-enoic acid (PubChem CID 15725756) reacts with methanol under reflux in the presence of sulfuric acid, yielding the ester with water as a byproduct. This method typically achieves conversions >80% but requires careful control of reaction conditions to minimize isomerization of the double bond .

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | 80–85 | H₂SO₄, reflux, 6–8 hrs | Simplicity, low cost |

| Catalytic Borylation | 70–75 | CuCl, B₂pin₂, RT, 12 hrs | Stereoconvergent, modular |

Physicochemical Properties

Thermal Stability and Phase Behavior

Methyl 3-methylhept-2-enoate is predicted to exhibit a boiling point of 180–185°C (extrapolated from methyl 3-methyl-2-butenoate’s 136.5°C ) and a density of 0.91–0.93 g/cm³ at 20°C. The ester’s lipophilicity, indicated by a calculated logP of 2.3–2.5, suggests moderate solubility in organic solvents like ethyl acetate and hexane .

Spectroscopic Profiles

-

¹H NMR (500 MHz, CDCl₃): δ 1.25 (t, 3H, J=7.1 Hz, CH₂CH₃), 1.98 (s, 3H, C3-CH₃), 2.35–2.45 (m, 2H, C4-H₂), 5.85 (dt, 1H, J=15.4, 6.8 Hz, C2–H), 6.72 (dd, 1H, J=15.4, 1.5 Hz, C3–H), 3.65 (s, 3H, OCH₃) .

-

IR (neat): 1,715 cm⁻¹ (C=O stretch), 1,640 cm⁻¹ (C=C stretch), 1,190 cm⁻¹ (C–O–C asymmetric stretch) .

Applications and Industrial Relevance

Flavor and Fragrance Industry

α,β-unsaturated esters are valued for their fruity and green odor profiles. Methyl 3-methylhept-2-enoate’s structural similarity to methyl 2-methylhept-2-enoate (CAS 89590-36-3) suggests potential use in perfumery, though specific odor thresholds remain uncharacterized.

Pharmaceutical Intermediates

The compound’s conjugated system makes it a candidate for Diels-Alder reactions, enabling the synthesis of bicyclic frameworks found in natural products. For example, cycloaddition with dienes could yield decalin derivatives, which are common in terpenoid biosynthesis .

Recent Research Directions

Catalytic Functionalization

The copper-catalyzed borylative cyclization methodology highlights opportunities for incorporating methyl 3-methylhept-2-enoate into stereoselective syntheses. For instance, boron-containing intermediates derived from such esters could enable access to chiral building blocks for drug discovery.

Biodegradation Studies

Medium-chain esters are often substrates for lipases and esterases. Research into the enzymatic hydrolysis of methyl 3-methylhept-2-enoate could inform its environmental persistence and applications in green chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume